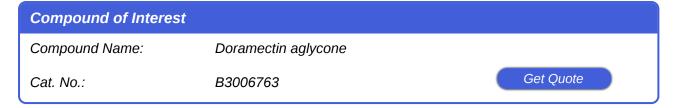


Physicochemical Characteristics of Doramectin Aglycone: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis, is a potent anthelmintic agent widely used in veterinary medicine.[1] Its aglycone, the core structure devoid of the disaccharide moiety, represents a key scaffold for understanding its biological activity and for the development of new derivatives. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Doramectin aglycone**, presenting quantitative data, detailed experimental protocols for their determination, and visual representations of relevant biological mechanisms and experimental workflows.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, pharmacokinetic profiling, and toxicological assessment.[2][3][4] The following tables summarize the available quantitative data for **Doramectin aglycone**.



Identifier	Value	Source	
IUPAC Name	(1'R,2R,3S,4'S,6S,8'R,10'E,12' S,13'S,14'E,16'E,20'R,21'R,24' S)-2-cyclohexyl-21',24'- dihydroxy-3,11',13',22'- tetramethylspiro[2,3- dihydropyran-6,6'-[2][5] [6]trioxatetracyclo[15.6.1.1 ⁴ , ⁸ .0 ²⁰ , ²⁴]pentacosa[7][8] [9]tetraene]-2'-one	N/A	
CAS Number	1987883-26-0	[10][11]	
Molecular Formula	C36H50O8	[10][12]	
Molecular Weight	610.78 g/mol	[12]	
Purity	>95% (by HPLC)	[10]	
Physical Form	Solid	[13]	
Storage Temperature	-20°C	[10][13]	



Property	Value	Method	Source
Melting Point	Not experimentally determined for aglycone. (Parent Doramectin: 116-119 °C)	N/A	[14]
Boiling Point	809.2 ± 65.0 °C	Predicted	[13]
Density	1.25 ± 0.1 g/cm ³	Predicted	[13]
pKa (acid dissociation constant)	12.43 ± 0.70	Predicted	[13]
logP (octanol-water partition coefficient)	Not experimentally determined for aglycone.	N/A	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO.	N/A	[4][10]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the characterization of any API. The following sections detail standardized protocols for the determination of key physicochemical parameters of **Doramectin aglycone**.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.[15]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (thin-walled, sealed at one end)
- Mortar and pestle



Spatula

Procedure:

- Sample Preparation: A small amount of finely powdered **Doramectin aglycone** is introduced into a capillary tube and packed to a height of 2-4 mm.[16]
- Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.[5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH.[3][7]

Apparatus:

- Potentiometer with a pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized solutions of hydrochloric acid (HCI) and sodium hydroxide (NaOH)

Procedure:

• Solution Preparation: A precise amount of **Doramectin aglycone** is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration.



- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups.[10]
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.[3]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[6][8]

Apparatus:

- Separatory funnels or vials
- Mechanical shaker
- Centrifuge (optional)
- Analytical instrument for concentration measurement (e.g., HPLC-UV)
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)

Procedure:

- Equilibration: A known amount of **Doramectin aglycone** is added to a mixture of n-octanol and water in a separatory funnel.
- Partitioning: The mixture is shaken for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached.[17][18]

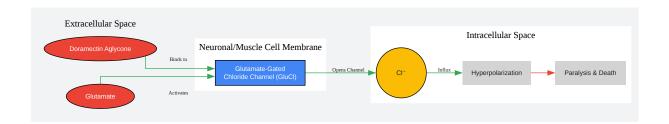


- Phase Separation: The mixture is allowed to stand until the octanol and water layers are clearly separated. Centrifugation can be used to aid in the separation.
- Concentration Measurement: The concentration of **Doramectin aglycone** in both the octanol
 and water phases is determined using a suitable analytical method, such as HPLC-UV.
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[8]

Visualizations

Mechanism of Action of Avermectins

Doramectin, like other avermectins, exerts its anthelmintic effect by modulating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[19] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.



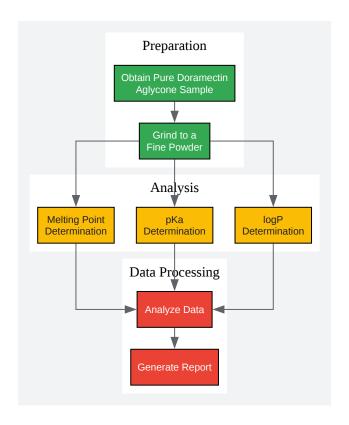
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Caption: Avermectin Mechanism of Action.

Experimental Workflow for Physicochemical Characterization

The determination of the physicochemical properties of **Doramectin aglycone** follows a structured workflow to ensure data quality and consistency.





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Caption: Physicochemical Characterization Workflow.

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